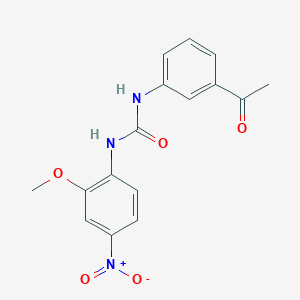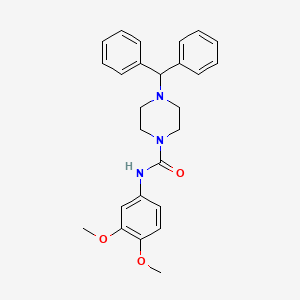
N-(3-acetylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea
Übersicht
Beschreibung
N-(3-acetylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea, commonly known as AMON, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. It is a urea derivative that has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Wissenschaftliche Forschungsanwendungen
AMON has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It also has antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and colon cancer. Moreover, AMON has been shown to possess antimicrobial activity against a wide range of bacteria, fungi, and viruses.
Wirkmechanismus
The exact mechanism of action of AMON is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, tumor growth, and microbial infection. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is a key enzyme involved in the production of pro-inflammatory prostaglandins. It also inhibits the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of various genes involved in inflammation and tumor growth. Additionally, AMON has been found to disrupt the integrity of bacterial and fungal cell membranes, leading to their death.
Biochemical and Physiological Effects:
AMON has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of various pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in animal models of inflammation. It also inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, AMON has been found to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
AMON has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities with high purity. It also exhibits a wide range of biological activities, making it a versatile tool for studying various disease models. However, there are also some limitations to using AMON in lab experiments. Its mechanism of action is not fully understood, and it may exhibit off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of AMON. One area of research is to further elucidate its mechanism of action, particularly with regard to its anti-inflammatory and antitumor activities. Another area of research is to explore its potential applications in the treatment of microbial infections, such as bacterial and fungal infections. Moreover, the development of novel derivatives of AMON with improved efficacy and selectivity could lead to the discovery of new drugs for various diseases.
Eigenschaften
IUPAC Name |
1-(3-acetylphenyl)-3-(2-methoxy-4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-10(20)11-4-3-5-12(8-11)17-16(21)18-14-7-6-13(19(22)23)9-15(14)24-2/h3-9H,1-2H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRSHVDHNCTCOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(2-methoxy-4-nitrophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)acetyl]phenyl acetate](/img/structure/B4116399.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]alaninamide](/img/structure/B4116413.png)
![N-(2,6-dimethylphenyl)-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B4116421.png)
![4-[({[1-(4-sec-butylphenyl)propyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4116431.png)
![N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B4116441.png)
![2-[2-(4-morpholinyl)ethyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116453.png)


![N-(4-chlorobenzyl)-N'-[1-(3-methoxyphenyl)ethyl]thiourea](/img/structure/B4116491.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-3-phenylpropanamide](/img/structure/B4116498.png)
![N-(4-{[4-(1,3-diethyl-6-nitro-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B4116504.png)
![N-{3-chloro-4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}-2-methyl-3-nitrobenzamide](/img/structure/B4116508.png)
![2-({N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4116509.png)
![N-[3-(4-fluorophenyl)-3-(2-furyl)propyl]-2-thiophenecarboxamide](/img/structure/B4116511.png)